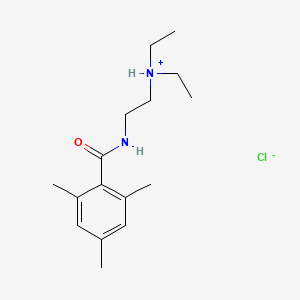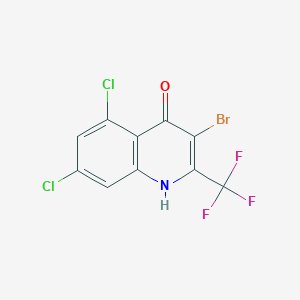![molecular formula C8H14O2 B13762274 [(E)-4-methylpent-2-en-2-yl] acetate CAS No. 7255-62-1](/img/structure/B13762274.png)
[(E)-4-methylpent-2-en-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-4-methylpent-2-en-2-yl] acetate, also known as α-tocopheryl acetate or vitamin E acetate, is a form of vitamin E. It is an ester of acetic acid and α-tocopherol, which is a fat-soluble antioxidant. This compound is widely used in dermatological products due to its stability and ability to penetrate the skin, where it is converted to free tocopherol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-methylpent-2-en-2-yl] acetate involves the esterification of α-tocopherol with acetic anhydride. The reaction is typically catalyzed by strong acid-type styrene cation exchange resin and hydrogen bromide. The process includes Friedel-Crafts alkylation of isophytol and trimethylhydroquinone, followed by dehydration to form six-membered rings, generating free vitamin E. This free vitamin E is then esterified with acetic anhydride to produce stable vitamin E acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The catalysts used in the reaction can be recycled multiple times, making the process more efficient and cost-effective. The final product is purified and packaged under inert conditions to prevent oxidation .
Análisis De Reacciones Químicas
Types of Reactions
[(E)-4-methylpent-2-en-2-yl] acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute sulfuric acid or hydrochloric acid under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products
Hydrolysis: α-Tocopherol and acetic acid.
Oxidation: Tocopheryl quinone.
Aplicaciones Científicas De Investigación
[(E)-4-methylpent-2-en-2-yl] acetate has numerous applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of [(E)-4-methylpent-2-en-2-yl] acetate involves its conversion to α-tocopherol in the skin. α-Tocopherol acts as a potent antioxidant by scavenging free radicals and protecting cell membranes from oxidative damage. It reacts with peroxyl radicals to form a stable, low-energy radical, tocopheroxyl, which does not propagate further radical reactions . This antioxidant activity is crucial in preventing lipid peroxidation and maintaining cellular integrity .
Comparación Con Compuestos Similares
Similar Compounds
α-Tocopherol: The free form of vitamin E, which is more reactive but less stable than its acetate ester.
γ-Tocopherol: Another form of vitamin E with different antioxidant properties and biological activities.
Tocopheryl succinate: An ester of α-tocopherol with succinic acid, used for its enhanced stability and different biological effects.
Uniqueness
[(E)-4-methylpent-2-en-2-yl] acetate is unique due to its stability and ability to penetrate the skin, where it is converted to the active form, α-tocopherol. This makes it particularly valuable in topical formulations for skincare and dermatological applications .
Propiedades
Número CAS |
7255-62-1 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
[(E)-4-methylpent-2-en-2-yl] acetate |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-7(3)10-8(4)9/h5-6H,1-4H3/b7-5+ |
Clave InChI |
AJSUZBXPHHWOHA-FNORWQNLSA-N |
SMILES isomérico |
CC(C)/C=C(\C)/OC(=O)C |
SMILES canónico |
CC(C)C=C(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


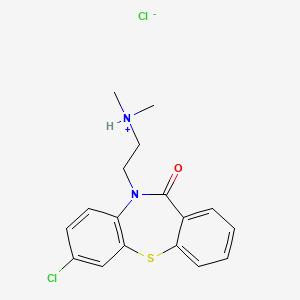

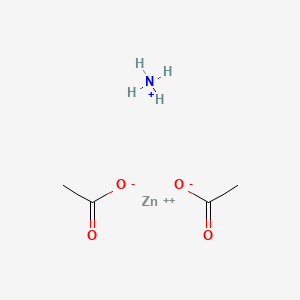

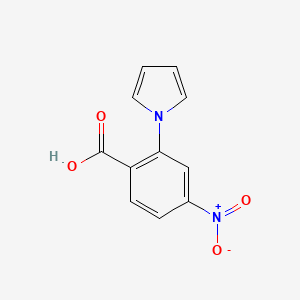
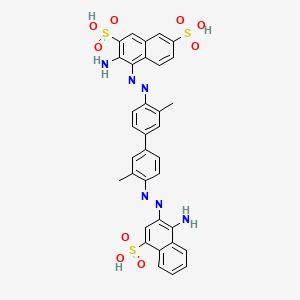
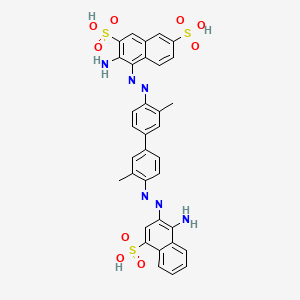


![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)

